molecular formula C11H15ClO6S2 B14406353 2,4-Dimethoxy-5-(propane-1-sulfonyl)benzene-1-sulfonyl chloride CAS No. 85477-10-7

2,4-Dimethoxy-5-(propane-1-sulfonyl)benzene-1-sulfonyl chloride

Cat. No.: B14406353
CAS No.: 85477-10-7
M. Wt: 342.8 g/mol
InChI Key: SGHCKSQCWDKWGH-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-5-(propane-1-sulfonyl)benzene-1-sulfonyl chloride is an organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of two methoxy groups, a propane-1-sulfonyl group, and a sulfonyl chloride group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethoxy-5-(propane-1-sulfonyl)benzene-1-sulfonyl chloride typically involves the following steps:

    Starting Material: The synthesis begins with a benzene derivative that has two methoxy groups at the 2 and 4 positions.

    Sulfonylation: The benzene derivative undergoes sulfonylation with propane-1-sulfonyl chloride in the presence of a base such as anhydrous potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF).

    Chlorination: The resulting product is then treated with thionyl chloride (SOCl₂) to introduce the sulfonyl chloride group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-5-(propane-1-sulfonyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted benzene derivatives.

    Nucleophilic Substitution: Sulfonamide and sulfonate ester derivatives.

Scientific Research Applications

2,4-Dimethoxy-5-(propane-1-sulfonyl)benzene-1-sulfonyl chloride has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-5-(propane-1-sulfonyl)benzene-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide and sulfonate ester derivatives. The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxybenzene-1-sulfonyl chloride: Lacks the propane-1-sulfonyl group.

    5-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride: Lacks the methoxy groups.

    2,4-Dimethoxy-5-(methylsulfonyl)benzene-1-sulfonyl chloride: Contains a methylsulfonyl group instead of a propane-1-sulfonyl group.

Uniqueness

2,4-Dimethoxy-5-(propane-1-sulfonyl)benzene-1-sulfonyl chloride is unique due to the presence of both methoxy groups and the propane-1-sulfonyl group, which provide distinct reactivity and functionalization possibilities. This combination of functional groups allows for a wide range of chemical reactions and applications in various fields .

Properties

CAS No.

85477-10-7

Molecular Formula

C11H15ClO6S2

Molecular Weight

342.8 g/mol

IUPAC Name

2,4-dimethoxy-5-propylsulfonylbenzenesulfonyl chloride

InChI

InChI=1S/C11H15ClO6S2/c1-4-5-19(13,14)10-7-11(20(12,15)16)9(18-3)6-8(10)17-2/h6-7H,4-5H2,1-3H3

InChI Key

SGHCKSQCWDKWGH-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=CC(=C(C=C1OC)OC)S(=O)(=O)Cl

Origin of Product

United States

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